molecular formula C8F8 B14643631 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 52196-63-1

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14643631
CAS No.: 52196-63-1
M. Wt: 248.07 g/mol
InChI Key: NUIUUMOACKMRNW-UHFFFAOYSA-N
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Description

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene is a compound belonging to the family of benzoannulated cyclobutenes. It is characterized by its unique structure, which includes a bicyclic framework with extensive fluorination. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene is typically carried out through the irradiation of octafluorostyrene. This method involves specific reaction conditions to ensure the successful formation of the desired compound. The process is detailed in various studies, highlighting the importance of precise control over the reaction environment .

Chemical Reactions Analysis

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions at the molecular level. The extensive fluorination of the compound influences its reactivity and stability, affecting how it interacts with other molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its extensive fluorination, which imparts distinct chemical properties and stability compared to its analogs .

Properties

CAS No.

52196-63-1

Molecular Formula

C8F8

Molecular Weight

248.07 g/mol

IUPAC Name

2,3,4,5,7,7,8,8-octafluorobicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C8F8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14

InChI Key

NUIUUMOACKMRNW-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C2(F)F)(F)F

Origin of Product

United States

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